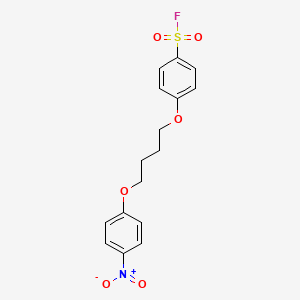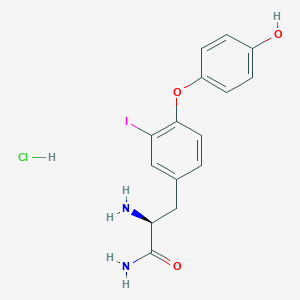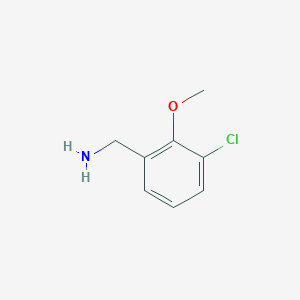
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate is a chemical compound with the molecular formula C10H9F3N2O7S and a molecular weight of 358.25 g/mol . This compound is known for its application in the preparation of Vadadustat, a drug used for the treatment of symptomatic anemia related to chronic kidney disease in adults undergoing chronic maintenance dialysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate involves multiple steps, starting from the appropriate picolinic acid derivative. The key steps typically include:
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the picolinic acid derivative.
Trifluoromethylsulfonylation: Introduction of the trifluoromethylsulfonyl group at the 5-position.
Glycination: Coupling of the glycine moiety to the picolinic acid derivative.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Detailed reaction conditions, such as temperature, pressure, and time, are optimized based on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trifluoromethylsulfonyl group can be reduced under specific conditions.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the trifluoromethylsulfonyl group may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate involves its interaction with specific molecular targets and pathways. In the case of Vadadustat, the compound inhibits hypoxia-inducible factor prolyl hydroxylase, leading to increased production of erythropoietin and subsequent stimulation of red blood cell production .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinate: Similar structure but lacks the glycinate moiety.
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)benzoate: Similar functional groups but different core structure.
Uniqueness
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate is unique due to its specific combination of functional groups and its role as an intermediate in the synthesis of Vadadustat. Its trifluoromethylsulfonyl group imparts distinct chemical properties, making it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C10H9F3N2O7S |
|---|---|
Peso molecular |
358.25 g/mol |
Nombre IUPAC |
2-[[3-hydroxy-5-(trifluoromethylsulfonyloxy)pyridine-2-carbonyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H9F3N2O7S/c1-15(4-7(17)18)9(19)8-6(16)2-5(3-14-8)22-23(20,21)10(11,12)13/h2-3,16H,4H2,1H3,(H,17,18) |
Clave InChI |
IXDIRZPRNJIGTC-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C(=O)C1=C(C=C(C=N1)OS(=O)(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


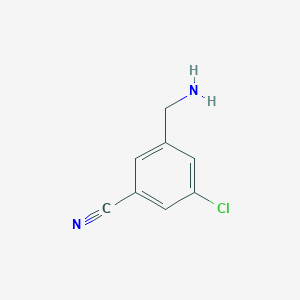
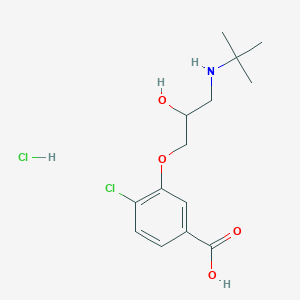
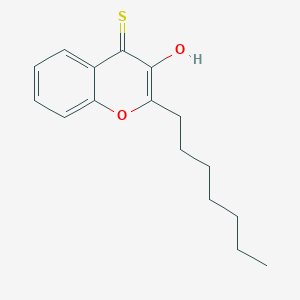
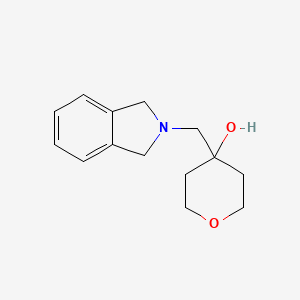
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
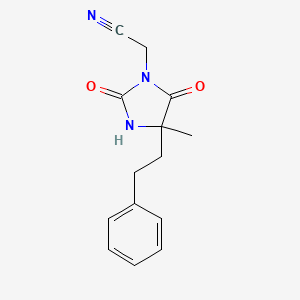
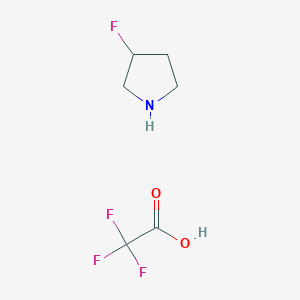
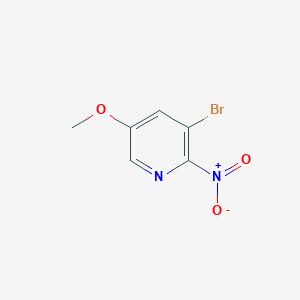
![N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)
